N-(2-AMinoethyl)-2-fluoro-5-nitrobenzamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and a nitro group attached to a benzamide core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzamide to introduce the nitro group. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized products include oxides or other higher oxidation state derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aminoethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
2-Fluoro-5-nitrobenzamide: Lacks the aminoethyl group, affecting its solubility and biological activity.
N-(2-Aminoethyl)-2-chloro-5-nitrobenzamide:
Uniqueness
N-(2-Aminoethyl)-2-fluoro-5-nitrobenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-fluoro-5-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3.ClH/c10-8-2-1-6(13(15)16)5-7(8)9(14)12-4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELMBKUXOMTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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